molecular formula C9H7NO3 B13698620 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile

Cat. No.: B13698620
M. Wt: 177.16 g/mol
InChI Key: WTCTWWDBEQIMPZ-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile (CAS 1427433-15-5) is a high-purity chemical building block characterized by its molecular formula of C 9 H 7 NO 3 and a molecular weight of 177.16 g/mol . This compound features a benzo[d][1,3]dioxole core, a structure of significant interest in medicinal and synthetic chemistry. The benzo[d][1,3]dioxole moiety, also known as a methylenedioxyphenyl group, is a privileged scaffold in drug discovery and appears in a range of biologically active molecules and clinical agents . Its presence can be critical for interacting with biological targets. The specific substitution pattern on this core in 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile, incorporating both a methoxy group and a nitrile function, enhances its utility as a versatile synthetic intermediate . The nitrile group serves as a key handle for further chemical transformations, allowing researchers to synthesize more complex derivatives, such as amides, acids, or tetrazoles, for structure-activity relationship (SAR) studies. While the specific biological mechanism of action for this exact compound requires further investigation, analogues and derivatives containing the benzo[d][1,3]dioxol-5-yl moiety have demonstrated notable biological activities, including potential cytotoxic effects, making them subjects of interest in the development of new therapeutic agents . Researchers can leverage this compound as a key starting material in organic synthesis, heterocyclic chemistry, and in the design of novel compounds for pharmacological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

6-methoxy-1,3-benzodioxole-4-carbonitrile

InChI

InChI=1S/C9H7NO3/c1-11-7-2-6(4-10)9-8(3-7)12-5-13-9/h2-3H,5H2,1H3

InChI Key

WTCTWWDBEQIMPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OCO2)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Methoxybenzo[d]dioxole-4-carbonitrile

General Synthetic Strategies

The synthesis of benzodioxole carbonitriles typically involves:

  • Functionalization of the benzodioxole aromatic ring.
  • Introduction of the nitrile group via substitution or cross-coupling reactions.
  • Installation of the methoxy group via methylation reactions.

Common organic reactions applied include cross-coupling, condensation, electrophilic aromatic substitution, and nucleophilic aromatic substitution.

Stepwise Synthetic Route Analysis

Although direct preparation of the 4-carbonitrile isomer is less documented, the following generalized synthetic approach can be constructed from related benzodioxole derivatives:

Step 1: Preparation of 6-Methoxybenzo[d]dioxole Core
  • Starting from 2,3-dihydroxy-4-methoxybenzaldehyde, the benzodioxole ring is formed by methylenation using dibromomethane and a base such as potassium carbonate in DMF at elevated temperature (~95 °C) for several hours. This cyclization forms the 1,3-benzodioxole ring system with the methoxy substituent preserved at position 6.
Step 2: Introduction of the Nitrile Group at Position 4
  • The nitrile group can be introduced via nucleophilic aromatic substitution or via palladium-catalyzed cyanation of a suitable leaving group (e.g., bromide) at position 4.
  • For example, bromination at position 4 followed by Pd-catalyzed cyanation using reagents like Zn(CN)2 or KCN under controlled conditions can yield the 4-carbonitrile derivative.
  • Alternatively, condensation reactions involving malononitrile and benzodioxole aldehyde derivatives can be used to install the nitrile functionality indirectly.
Step 3: Methylation to Install Methoxy Group (if not present)
  • If starting materials lack the methoxy substituent, methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) in acetone or DMF can be employed to install the methoxy group at position 6.

Representative Synthetic Procedure (Inferred)

Step Reagents & Conditions Reaction Type Yield (%) Notes
1 2,3,4-Trihydroxybenzaldehyde + borax + NaOH + dimethyl sulfate, acidic workup Selective methylation and ring closure ~45% Formation of 4-methoxy-1,3-benzodioxole aldehyde intermediate
2 Aldehyde intermediate + malononitrile + imidazole in EtOH/H2O, room temp, 4-6 h Knoevenagel condensation 86-94% Formation of carbonitrile-substituted benzodioxole derivatives
3 Bromination at position 4 + Pd-catalyzed cyanation Electrophilic substitution + cross-coupling Variable For direct nitrile installation at position 4

Analytical Characterization of Synthesized Compounds

Synthesized 6-Methoxybenzo[d]dioxole carbonitrile derivatives are typically characterized by:

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cross-coupling cyanation Bromobenzodioxole + Zn(CN)2 + Pd catalyst Elevated temperature, inert atmosphere Direct nitrile installation, high regioselectivity Requires Pd catalyst, toxic cyanide reagents
Knoevenagel condensation Benzodioxole aldehyde + malononitrile + base Room temperature, mild conditions Mild, high yield, easy workup Indirect nitrile formation, possible side-products
Electrophilic aromatic substitution + methylation Bromination reagents + methyl iodide/dimethyl sulfate Controlled temperature, solvents like DMF or acetone Versatile, allows functional group installation Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine or amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: 6-Methoxybenzo[d][1,3]dioxole-4-carboxylic acid.

    Reduction: 6-Methoxybenzo[d][1,3]dioxole-4-amine.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Notes Reference
Benzo[d][1,3]dioxole-4-carbonitrile None (position 6) C₈H₅NO₂ 147.13 g/mol Pharmaceutical intermediate
5-Bromobenzo[d][1,3]dioxole-4-carbonitrile Br (5) C₈H₄BrNO₂ 226.03 g/mol Building block for halogenated drugs
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate Br (6), COOCH₃ (4) C₁₀H₇BrO₄ 259.05 g/mol Ester derivative for functionalization
6-Amino-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile Methoxy (7), pyrazole-pyrano fused system C₁₉H₁₅N₅O₃ 369.35 g/mol Anticancer research

Key Observations :

  • Nitrile Group : The -CN group in all analogues facilitates hydrogen bonding and serves as a handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions) .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility logP (Predicted) Reference
Benzo[d][1,3]dioxole-4-carbonitrile Not reported Moderate in DCM 1.2
5-Bromobenzo[d][1,3]dioxole-4-carbonitrile Not reported Low in water 2.5
Pyrido[1,2-a]benzimidazole-4-carbonitrile >300 Insoluble in H₂O 3.1

Key Trends :

  • Lipophilicity : Bromo and methoxy substituents increase logP compared to the unsubstituted parent compound, enhancing membrane permeability .
  • Thermal Stability : Nitrile-containing heterocycles exhibit high melting points, as seen in pyrido derivatives (>300°C) .

Biological Activity

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The compound features a methoxy group at the 6th position and a carbonitrile group at the 4th position of the benzo[d][1,3]dioxole framework, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds related to 6-methoxybenzo[d][1,3]dioxole derivatives exhibit significant antimicrobial properties. A study highlighted that these derivatives were screened for their ability to inhibit various bacterial strains, showcasing promising results against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant capacity of 6-methoxybenzo[d][1,3]dioxole-4-carbonitrile has been evaluated through various assays. The compound demonstrated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them .

Anticancer Activity

Several studies have investigated the anticancer potential of benzodioxole derivatives. Notably, compounds containing this moiety have shown varying degrees of cytotoxicity against different cancer cell lines, including HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cells. For instance, specific derivatives exhibited IC50 values ranging from 3.94 mM to 9.12 mM against these cell lines, indicating moderate anticancer activity .

Case Studies

  • Cytotoxicity Evaluation : In one study, derivatives of benzodioxole were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain compounds significantly reduced the secretion of α-fetoprotein in Hep3B cells compared to untreated controls .
  • Antioxidant Assays : Another research effort focused on evaluating the antioxidant activity of various benzodioxole derivatives using DPPH and ABTS assays. The results showed that these compounds effectively reduced oxidative stress markers in vitro .

The biological activity of 6-methoxybenzo[d][1,3]dioxole-4-carbonitrile is attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : It affects pathways related to oxidative stress response and inflammation, contributing to its antioxidant and anticancer effects.

Comparative Analysis

To understand the uniqueness of 6-methoxybenzo[d][1,3]dioxole-4-carbonitrile compared to similar compounds, a comparison table is provided below:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnticancer Activity (IC50)
6-Methoxybenzo[d][1,3]dioxole-4-carbonitrileModerateStrong3.94 - 9.12 mM
Benzodioxole-4-carboxylic acidWeakModerateNot specified
6-Hydroxybenzo[d][1,3]dioxole-4-carbonitrileLowModerateNot specified

Q & A

Basic Research Question

  • Toxicity : Limited acute toxicity data; assume mutagenic potential due to nitrile functionality. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent degradation .
  • Waste Disposal : Neutralize with alkaline KMnO₄ solution before disposal to oxidize cyanide byproducts .

How can researchers leverage this compound in materials science applications?

Advanced Research Question
Potential applications include:

  • Coordination Polymers : Use the nitrile group as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to design porous frameworks .
  • Optoelectronic Materials : Incorporate into π-conjugated systems for organic semiconductors; measure charge mobility via time-resolved microwave conductivity .
  • Photocatalysts : Functionalize with TiO₂ nanoparticles to test UV-driven degradation of organic pollutants .

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